molecular formula C5H8N2O B1354219 (2-Methyl-1H-imidazol-4-yl)methanol CAS No. 45533-87-7

(2-Methyl-1H-imidazol-4-yl)methanol

Cat. No.: B1354219
CAS No.: 45533-87-7
M. Wt: 112.13 g/mol
InChI Key: MQRMTENGXFRETM-UHFFFAOYSA-N
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Description

Imidazole derivatives are an important class of heterocyclic compounds that have been widely studied due to their diverse biological activities . They are key components in a variety of functional molecules used in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .


Synthesis Analysis

The synthesis of imidazole derivatives has seen significant advancements in recent years . One common method involves the cyclization of amido-nitriles . The reaction conditions are mild enough to include a variety of functional groups .


Molecular Structure Analysis

Imidazole derivatives typically have a planar, five-membered heteroaromatic ring with three carbon atoms and two nitrogen atoms . The molecule is classified as aromatic due to the presence of a sextet of π-electrons .


Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For example, they can be converted into carbonyl compounds via corresponding quaternary salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary greatly depending on their specific structure. For example, imidazole-4-methanol, a similar compound, has a molecular weight of 98.10 g/mol and is a primary alcohol .

Scientific Research Applications

  • Synthesis of Imidazole Derivatives and Conversion into Carbonyl Compounds : One application involves the synthesis of imidazole derivatives like (1-Methyl-1H-imidazol-2-yl) methanol derivatives, which can be converted into carbonyl compounds. This process has implications for synthesizing various organic compounds and intermediates used in pharmaceuticals and chemical industries (Ohta et al., 1987).

  • Precursors for Biomimetic Chelating Ligands : Another significant application is the use of these compounds as precursors for the synthesis of biomimetic chelating ligands. Such ligands have potential applications in biological and chemical sensing, as well as in the development of therapeutic agents (Gaynor et al., 2023).

  • Synthesis and Properties of Copper(II) Complexes : Research has also explored the synthesis and properties of copper(II) complexes involving imidazole derivatives. Such complexes can be used in the study of molecular structures and electronic transitions, which are crucial in understanding chemical reactions and designing new materials (Banerjee et al., 2013).

  • Development of Fluorescent Probes : Imidazole derivatives are also used in synthesizing fluorescent probes. These probes are valuable in various scientific fields, such as biochemistry and molecular biology, for imaging and studying biological processes (Wen-yao, 2012).

  • Chiral [Fe4O4]-Cubane Clusters with Redox Active Cores : The creation of chiral [Fe4O4]-cubane clusters with redox-active cores, using imidazole-based ligands, is another application. These clusters have potential applications in electron-shuttling and redox processes, which are important in fields like electrochemistry and material science (Seifried et al., 2022).

  • ethyl)-4,6-dimethylphenol, have been shown to be versatile hosts for anions. These compounds can be used for studying and designing new materials for ion-exchange, catalysis, and sensor technologies (Nath & Baruah, 2012).
  • Catalysis and Transfer Hydrogenation : Methanol, a common solvent in imidazole derivative synthesis, has been employed in catalysis and transfer hydrogenation reactions. The effective utilization of methanol in these processes is crucial in organic synthesis and energy technologies, highlighting the versatility of imidazole derivatives in catalytic applications (Sarki et al., 2021).

  • Corrosion Inhibition : Imidazole derivatives have been studied for their application in corrosion inhibition, particularly for carbon steel in acidic mediums. This research is significant for understanding and developing new materials that can prevent or minimize corrosion in industrial applications (Costa et al., 2021).

  • Synthesis of Heterocyclic Compounds : The synthesis of various heterocyclic compounds, including those containing thioamido, pyridino, and thiobiureto groups, involves the use of imidazole derivatives. These compounds have applications in pharmaceutical, medicinal, and agricultural sciences (Ande, 2012).

  • Chiral and Achiral Imines and Bisimines Synthesis : Imidazole derivatives have been used in synthesizing new chiral and achiral imines and bisimines. These compounds are important in structural studies and complexation stability, which are crucial in pharmaceutical and chemical research (Pařík & Chlupatý, 2014).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the biological system in which they are acting. Many imidazole derivatives have shown significant biological activity, including antibacterial, anti-inflammatory, analgesic, antifungal, anticancer, and antidepressant effects .

Safety and Hazards

The safety and hazards associated with imidazole derivatives can also vary widely depending on their specific structure. For example, some imidazole derivatives may cause skin and eye irritation, and may be harmful if inhaled .

Future Directions

The field of imidazole derivatives is a vibrant area of research, with new synthesis methods and applications being developed . Future challenges include the development of novel methods for the regiocontrolled synthesis of substituted imidazoles, due to the wide range of applications to which this important heterocycle is being deployed .

Properties

IUPAC Name

(2-methyl-1H-imidazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-6-2-5(3-8)7-4/h2,8H,3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRMTENGXFRETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467141
Record name (2-Methyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45533-87-7
Record name (2-Methyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Methyl-1H-imidazol-4-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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